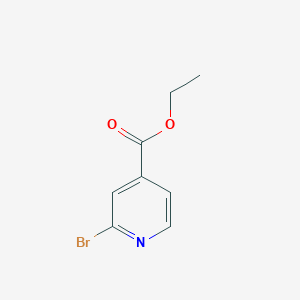

Ethyl 2-bromoisonicotinate

Beschreibung

Contextualization within Pyridine (B92270) Chemistry

The reactivity of ethyl 2-bromoisonicotinate is intrinsically linked to the electronic properties of the pyridine ring. Pyridine itself is an aromatic heterocycle, but the presence of the nitrogen atom makes the ring electron-deficient compared to benzene. acs.org This electron deficiency, compounded by the electron-withdrawing nature of the ethyl ester group at the 4-position, significantly influences the molecule's reactivity. The bromine atom at the 2-position is activated towards nucleophilic substitution and is an excellent leaving group in various cross-coupling reactions. nih.govsci-hub.se The relative reactivity of halopyridines often follows the order of I > Br > Cl > F for nucleophilic substitution, making the bromo-derivative a good balance of reactivity and stability for synthetic applications. researchgate.net

The presence of substituents on the pyridine ring can further modulate its reactivity. Electron-donating groups can increase the basicity of the pyridine nitrogen, while electron-withdrawing groups, such as the ethyl ester in this compound, decrease its basicity. acs.org This tuning of electronic properties is a key aspect of pyridine chemistry and is exploited in the design of synthetic routes.

Significance as a Chemical Building Block

The primary significance of this compound lies in its utility as a scaffold for the introduction of diverse functional groups onto the pyridine ring. The bromine atom at the 2-position serves as a handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions have become indispensable in modern organic synthesis, particularly in the pharmaceutical industry. baranlab.org

The ester group at the 4-position also offers a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or subjected to other transformations. This dual functionality makes this compound a highly valuable and versatile building block in the synthesis of complex molecules.

Overview of Research Trajectories

Research involving this compound and its derivatives has been prominently featured in the field of medicinal chemistry. The isonicotinate (B8489971) scaffold is a common motif in biologically active compounds, and the ability to functionalize it at the 2-position has been exploited in the development of potential new therapeutic agents. iucr.org For instance, derivatives of isonicotinic acid have been investigated for their potential as anticancer, antibacterial, and antiviral agents. iucr.orgtandfonline.com

A significant research trajectory involves the use of this compound in the synthesis of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The development of small molecule inhibitors of specific kinases is a major focus of modern drug discovery. The pyridine core, accessible from this compound, serves as a key pharmacophore in many kinase inhibitors.

Furthermore, the versatility of this compound in cross-coupling reactions has led to its use in the synthesis of novel heterocyclic compounds with potential applications in materials science and as ligands in coordination chemistry. iucr.orgcore.ac.uk The ability to introduce a wide range of substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Detailed Research Findings

The utility of this compound is best illustrated through its application in various palladium-catalyzed cross-coupling reactions. These reactions provide efficient methods for the construction of new chemical bonds and have been extensively used to synthesize a diverse range of substituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. organic-chemistry.org this compound readily participates in this reaction with various arylboronic acids to yield 2-arylisonicotinates. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.govacs.org

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | High |

| 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Moderate |

This table is representative of typical conditions for Suzuki-Miyaura reactions involving 2-bromopyridines, as specific tabulated data for this compound was not available in the searched literature. The yields are described qualitatively based on general outcomes for similar substrates. nih.govresearchgate.netdiva-portal.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.org This reaction is instrumental in the synthesis of 2-alkynylisonicotinates, which are valuable intermediates for further transformations.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | High |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | Good |

| 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | Moderate to Excellent |

This table represents typical conditions for Sonogashira coupling reactions with 2-bromopyridines. The yields are described based on general findings for analogous reactions as specific tabulated data for this compound was not found. organic-chemistry.orgscirp.orgacs.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of 2-amino-substituted isonicotinates from this compound. The reaction is catalyzed by a palladium complex with a bulky, electron-rich phosphine (B1218219) ligand and requires a strong base. lookchemicals.comlibretexts.org

| Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | High |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Good |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | Moderate |

This table illustrates common conditions for Buchwald-Hartwig amination of 2-bromopyridines. The yields are qualitative descriptions based on the general success of these reactions for similar substrates, as specific tabulated data for this compound was not available in the searched literature. beilstein-journals.orgresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNQZJXLQLUESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397266 | |

| Record name | ETHYL 2-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-52-9 | |

| Record name | ETHYL 2-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Bromoisonicotinate

Esterification Approaches

The initial step in the synthesis is the formation of an ester from a carboxylic acid and an alcohol, a fundamental reaction in organic chemistry. In this context, isonicotinic acid is reacted with ethanol (B145695) to produce ethyl isonicotinate (B8489971).

Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium-driven process is widely applied for the synthesis of alkyl isonicotinates. researchgate.netsmolecule.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of isonicotinic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the final ester product is formed. libretexts.org To drive the reaction toward the product side and achieve high yields, it is common practice to use the alcohol as the solvent, ensuring it is present in a large excess, and/or to remove the water as it is formed. libretexts.org Common strong acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net Yields for the synthesis of ethyl isonicotinate via this method are often reported in the range of 80-95%. science.org.ge

A typical laboratory procedure involves heating isonicotinic acid in ethanol with a catalytic amount of concentrated sulfuric acid for several hours. researchgate.net

Beyond the conventional Fischer-Speier conditions, various other catalytic systems have been developed to synthesize ethyl isonicotinate. These methods often aim to improve reaction rates, yields, and environmental friendliness.

One alternative involves the use of thionyl chloride (SOCl₂). science.org.ge In this method, isonicotinic acid is treated with thionyl chloride to form an intermediate acyl chloride, which is highly reactive. This intermediate then readily reacts with ethanol to form the ethyl ester. A described procedure involves the slow addition of thionyl chloride to a solution of the carboxylic acid in methanol (B129727) at 0 °C, followed by stirring at 50 °C for 12 hours. researchgate.net

Heterogeneous catalysts, such as natural zeolites, have also been employed. researchgate.netscience.org.ge Hydrogen forms of natural zeolites (e.g., H-CL, H-HEU-M, H-MOR) have been shown to effectively catalyze the ethylation of isonicotinic acid with ethanol. science.org.ge These solid acid catalysts offer advantages in terms of separation and reusability.

Another approach utilizes activated carbon treated with p-toluenesulfonic acid as a catalyst, particularly in conjunction with microwave irradiation to accelerate the reaction. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side-product formation. acs.org For the esterification of isonicotinic acid, several parameters can be adjusted.

The use of microwave (MW) and ultrasound (US) irradiation has been shown to significantly enhance the conversion of isonicotinic acid and the selectivity for ethyl isonicotinate. science.org.ge When using natural zeolite catalysts, the application of microwaves or ultrasound can increase the conversion rate to 35% and selectivity to 98%. science.org.ge

A patented method utilizing microwave assistance highlights a highly efficient process. chemicalbook.com The reaction of isonicotinic acid and absolute ethanol was carried out in toluene (B28343) with activated powdered carbon (pre-treated with p-toluenesulfonic acid) as a catalyst. Under microwave irradiation (200 W) at 130 °C for just 10 minutes, a 97.2% yield of ethyl isonicotinate with 96.3% purity was achieved. chemicalbook.com

Continuous flow processes are also being explored for industrial production to improve efficiency and yield. acs.org The optimization within these systems can involve adjusting variables such as temperature, residence time, and reagent stoichiometry to find the conditions that produce the highest yield and purity. acs.orgacs.org

| Method | Catalyst | Solvent/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fischer-Speier | Conc. H₂SO₄ | Ethanol | Heating/Reflux | 80-95% | science.org.ge |

| Thionyl Chloride | SOCl₂ | Methanol, then water/NaHCO₃ | 0 °C to 50 °C, 12h | Good | researchgate.net |

| Zeolite Catalysis (with MW/US) | H-form Natural Zeolites | Ethanol | 80 °C, Argon atm, MW/US | up to 98% Selectivity | science.org.ge |

| Microwave-Assisted | Activated Carbon (p-TsOH treated) | Ethanol, Toluene | 130 °C, 10 min, 200W MW | 97.2% | chemicalbook.com |

Bromination of Isonicotinic Acid Derivatives

The second crucial step is the introduction of a bromine atom onto the pyridine (B92270) ring of the ethyl isonicotinate precursor. The key challenge in this step is regioselectivity—directing the bromine atom specifically to the C-2 position.

The electronic nature of the pyridine ring, which is an electron-deficient heterocycle, influences the position of electrophilic substitution. Directing an incoming electrophile like bromine to a specific position requires careful selection of reagents and reaction conditions.

Strategies to achieve regioselectivity in the bromination of pyridine derivatives include:

Solvent Effects : The choice of solvent can influence the position of bromination. Using polar aprotic solvents such as dimethylformamide (DMF) has been noted to favor bromination at the 2-position of the pyridine ring by stabilizing the reaction's transition states.

Catalytic Additives : The use of Lewis acids, for example, iron(III) chloride (FeCl₃), can help direct bromination to electron-deficient positions on the ring.

Substituent Effects : The presence of other functional groups on the pyridine ring can strongly direct the position of bromination. For instance, an amino group can activate the ring and direct substitution.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.org It serves as a source of electrophilic bromine and is often preferred over molecular bromine (Br₂) because it is a solid that is easier to handle and can lead to more selective reactions with fewer side products. masterorganicchemistry.com

NBS is effective for the bromination of various aromatic and heterocyclic compounds. organic-chemistry.orgacs.org A specific procedure for the synthesis of a closely related compound, ethyl 5-amino-2-bromoisonicotinate, demonstrates the utility of NBS for achieving the desired C-2 bromination. iucr.org In this synthesis, the starting material, ethyl 3-aminoisonicotinate, was dissolved in DMF. NBS (1.1 equivalents) was added, and the mixture was stirred at room temperature for 6 hours. This mild procedure resulted in the selective bromination at the C-2 position, affording the final product in a 98% yield after purification. iucr.org This high yield and selectivity underscore the effectiveness of the NBS/DMF system for this type of transformation.

The reaction is believed to proceed via an electrophilic aromatic substitution mechanism, where the electron-donating amino group activates the ring and, in concert with the solvent, directs the incoming bromine electrophile from NBS to the C-2 position.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 3-aminoisonicotinate | N-Bromosuccinimide (NBS) | DMF | Room Temperature, 6h | Ethyl 5-amino-2-bromoisonicotinate | 98% | iucr.org |

Industrial Production Considerations

The industrial-scale synthesis of ethyl 2-bromoisonicotinate requires robust and efficient processes that can be scaled up safely and economically. Key considerations include the choice of esterification method and the application of modern reactor technologies.

The primary method for synthesizing this compound is the esterification of 2-bromoisonicotinic acid with ethanol. On an industrial scale, this transformation is often achieved through Fischer esterification, where a strong acid catalyst is employed to drive the reaction towards the product. nih.gov To enhance the efficiency of this process, especially in large-scale operations, several strategies are employed.

One common approach involves using an excess of the alcohol reactant (ethanol) to shift the equilibrium towards the formation of the ester. Another critical aspect is the removal of water, a byproduct of the reaction, which can be achieved through azeotropic distillation.

Alternative catalytic systems are also utilized in industrial settings. While traditional mineral acids like sulfuric acid are effective, they can lead to corrosion and waste generation. Solid acid catalysts, such as ion-exchange resins or zeolites, offer a more environmentally friendly alternative, as they can be easily separated from the reaction mixture and potentially reused. The use of milder coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is also a viable, though often more expensive, option for large-scale synthesis. mdpi.com

A scale-up procedure for a similar esterification, the preparation of methyl benzoate, involves reacting benzoic acid with methanol in the presence of N-bromosuccinimide. After the reaction, the excess alcohol is evaporated, and the product is isolated by extraction. nih.gov This highlights the typical workup procedures involved in large-scale esterification.

Continuous flow chemistry offers significant advantages for the industrial production of this compound, primarily in terms of safety, efficiency, and scalability. syrris.com Flow reactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction parameters and potentially higher yields. syrris.comresearchgate.net

In the context of synthesizing this compound, a continuous flow setup would typically involve pumping a solution of 2-bromoisonicotinic acid and ethanol, along with a catalyst, through a heated tube or a packed-bed reactor containing a solid acid catalyst. slideshare.net The product stream emerging from the reactor can then be subjected to continuous purification processes, such as in-line extraction or distillation.

The use of continuous flow reactors can significantly reduce reaction times and improve the safety profile of the process, especially when dealing with exothermic reactions or hazardous reagents. researchgate.net For instance, the in-situ generation of a hazardous reagent, followed by its immediate consumption in the next reaction step, is a key safety feature of flow chemistry. researchgate.net The straightforward scalability of flow processes, often achieved by "numbering-up" (running multiple reactors in parallel), makes it an attractive option for industrial production. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact and improving the sustainability of the process. pandawainstitute.com This involves developing cleaner synthetic routes, reducing waste, and selecting environmentally benign solvents.

A key aspect of a sustainable synthetic route is the use of renewable feedstocks and catalysts. While the pyridine ring of this compound is typically derived from petrochemical sources, research into bio-based routes for producing pyridine derivatives is ongoing.

One of the primary goals in developing sustainable routes is to minimize the number of synthetic steps, which in turn reduces resource consumption and waste generation. For the synthesis of this compound, this could involve the direct bromination and esterification of a suitable pyridine precursor in a one-pot process.

The use of biocatalysis, employing enzymes or whole microorganisms, represents a promising avenue for sustainable synthesis. nih.gov While specific biocatalytic routes to this compound are not yet widely established, the principles of biocatalysis, such as high selectivity and mild reaction conditions, are highly desirable from a green chemistry perspective.

Waste minimization is a cornerstone of green chemistry and can be addressed at various stages of the synthesis of this compound. beeindia.gov.in A primary strategy is source reduction, which involves modifying the process to produce less waste in the first place. This can be achieved by optimizing reaction conditions to maximize the yield and selectivity towards the desired product, thereby reducing the formation of byproducts. beeindia.gov.in

Catalyst selection also plays a crucial role. As mentioned earlier, replacing homogeneous acid catalysts with heterogeneous, recyclable catalysts can significantly reduce waste streams. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to products, is another important consideration. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

On-site recovery and reuse of materials, such as solvents and unreacted starting materials, is another effective waste minimization technique. beeindia.gov.in For example, the ethanol used in the esterification process can be recovered by distillation and recycled back into the reactor.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. ubc.ca Green solvent selection guides have been developed to assist chemists in choosing more sustainable options. whiterose.ac.ukrsc.org

For the synthesis of this compound, traditional solvents such as toluene or dichloromethane (B109758) might be used. whiterose.ac.uk However, from a green chemistry perspective, these are considered problematic due to their toxicity and environmental persistence. whiterose.ac.uk Safer alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). whiterose.ac.ukmdpi.com Ethanol, being one of the reactants, can also serve as a relatively green solvent for the esterification step. Water is also a highly desirable green solvent, and catalytic systems that are effective in aqueous media are of great interest. organic-chemistry.org

The ideal green solvent should have a low environmental, health, and safety (EHS) impact, be recyclable, and have a low energy demand for its production and disposal. whiterose.ac.uk Solvent selection guides often rank solvents based on these criteria, providing a valuable tool for designing greener synthetic processes. ubc.ca

Reactivity and Transformation of Ethyl 2 Bromoisonicotinate

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the pyridine (B92270) nitrogen and the ester group activates the C2-position towards nucleophilic attack, facilitating the displacement of the bromide ion. This reactivity is central to the synthetic utility of ethyl 2-bromoisonicotinate.

Substitution of the Bromine Atom

The bromine atom on the pyridine ring can be readily displaced by a range of nucleophiles, leading to the formation of diverse functionalized isonicotinates.

The reaction of this compound with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) affords ethyl 2-azidoisonicotinate. This transformation is a key step in the synthesis of various heterocyclic compounds. The azide moiety can subsequently undergo various reactions, such as cycloadditions or reductions, to introduce further complexity into the molecular structure.

A typical procedure involves stirring this compound with an excess of sodium azide in DMF at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | Sodium Azide (NaN₃) | DMF | Room Temperature to 100°C | Ethyl 2-azidoisonicotinate |

This table is generated based on typical reaction conditions for nucleophilic aromatic substitution of halopyridines.

The introduction of a cyano group at the 2-position of the pyridine ring can be achieved through nucleophilic substitution using a cyanide source. While alkali metal cyanides like sodium or potassium cyanide can be used, heavy metal cyanides, particularly copper(I) cyanide, are often employed for the cyanation of aryl halides. google.com These reactions, often referred to as Rosenmund-von Braun reactions, typically require high temperatures and polar solvents like DMF or DMSO. researchgate.net

Palladium-catalyzed cyanation reactions have also emerged as a powerful alternative, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org Various palladium catalysts and ligands can be employed, along with a cyanide source such as zinc cyanide or potassium ferrocyanide. organic-chemistry.org

| Reagent | Catalyst/Solvent | Temperature | Product |

| Copper(I) Cyanide | DMF or DMSO | High Temperature | Ethyl 2-cyanoisonicotinate |

| Potassium Ferrocyanide | Palladium Catalyst/Solvent | Varies | Ethyl 2-cyanoisonicotinate |

| Zinc Cyanide | Palladium Catalyst/Solvent | Varies | Ethyl 2-cyanoisonicotinate |

This table summarizes common methods for the cyanation of aryl bromides.

This compound readily reacts with various primary and secondary amines, as well as thiols, to yield the corresponding 2-amino and 2-thioether derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent and temperature depends on the nucleophilicity of the amine or thiol and the desired reaction rate. For example, reactions with aliphatic amines are often carried out at room temperature, while reactions with less nucleophilic aromatic amines may require heating.

Similarly, thiols, being excellent nucleophiles, react efficiently with this compound. The resulting thioethers are valuable intermediates in the synthesis of various biologically active molecules.

| Nucleophile | Base | Solvent | Product |

| Primary/Secondary Amine | e.g., Triethylamine, K₂CO₃ | e.g., DMF, Acetonitrile | Ethyl 2-(alkyl/aryl)aminoisonicotinate |

| Thiol | e.g., Triethylamine, NaH | e.g., THF, DMF | Ethyl 2-(alkyl/aryl)thioisonicotinate |

This table provides a general overview of reaction conditions for the substitution with amines and thiols.

SNAr Mechanisms

The nucleophilic substitution reactions of this compound proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism typically involves a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing ester group at the 4-position and the nitrogen atom in the pyridine ring help to stabilize the negative charge of this intermediate. In the second, typically rapid, step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine atom at the 2-position allows for a variety of coupling partners to be introduced, leading to a wide range of substituted isonicotinates.

Commonly employed cross-coupling reactions include the Suzuki, Sonogashira, and Heck reactions.

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. organic-chemistry.orgjk-sci.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. organic-chemistry.orgjk-sci.com

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. ugent.be This reaction is a versatile method for the synthesis of substituted alkenes.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Palladium Catalyst + Base | 2-Aryl/Vinyl isonicotinates |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | 2-Alkynyl isonicotinates |

| Heck Reaction | Alkene | Palladium Catalyst + Base | 2-Alkenyl isonicotinates |

This table summarizes key aspects of common cross-coupling reactions involving this compound.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Oxidation Reactions

The pyridine ring of this compound is relatively resistant to oxidation. However, functional groups introduced onto the molecule through the coupling or transformation reactions described above can be susceptible to oxidation. For example, if the ester group were to be reduced to a primary alcohol, this alcohol could then be oxidized.

The oxidation of alcohols can yield different products depending on the type of alcohol and the oxidizing agent used. libretexts.org

Primary Alcohols : Primary alcohols can be oxidized to aldehydes or further to carboxylic acids. libretexts.org To stop the oxidation at the aldehyde stage, specific reagents and conditions are required, such as using an excess of the alcohol and distilling the aldehyde as it forms. libretexts.org

Secondary Alcohols : These are oxidized to ketones. libretexts.org

Tertiary Alcohols : Tertiary alcohols are resistant to oxidation under typical conditions. libretexts.org

A common oxidizing agent for this purpose is a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. libretexts.org During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org

Oxidation to N-Oxide Derivatives

The pyridine ring of this compound can undergo oxidation at the nitrogen atom to form the corresponding N-oxide derivative. This transformation is a common strategy in the functionalization of pyridine rings, as the N-oxide group can activate the ring for subsequent reactions. The introduction of the N-oxide alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. researchgate.net

The oxidation of pyridine derivatives to their N-oxides is typically achieved using peroxy acids. arkat-usa.org A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (B109758), at or below room temperature. google.com

While specific research detailing the N-oxidation of this compound is not widely available in the reviewed literature, analogous transformations on structurally similar compounds provide insight into the expected reaction conditions and outcomes. For instance, the oxidation of various substituted pyridines to their respective N-oxides has been successfully accomplished using m-CPBA in dichloromethane. google.com A patent describes the synthesis of 2-bromo-4-nitropyridine-N-oxide, a compound with a similar substitution pattern, using this method, achieving a high yield. google.com

Another established method for the N-oxidation of halopyridines involves the use of peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com This approach has been successfully applied to the synthesis of 2-bromopyridine-N-oxide. google.com

Based on these analogous reactions, the oxidation of this compound to its N-oxide would be expected to proceed efficiently under similar conditions. The resulting this compound N-oxide would be a valuable intermediate for further synthetic modifications.

Table 1: Representative Conditions for N-Oxidation of Bromopyridine Derivatives

| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| 2-Bromopyridine | Peracetic acid (in situ) | Acetic Acid | Not specified | Not specified | google.com |

| 3-Chloropyridine | m-CPBA | Dichloromethane | Room Temperature | Not specified | google.com |

| 2-Bromo-4-nitropyridine | m--CPBA | Dichloromethane | 0 °C to Room Temp. | 90% | google.com |

Based on the conducted searches, detailed computational and theoretical studies specifically for the chemical compound "this compound" are not available.

Searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping consistently yield results for a related but structurally different compound, "ethyl 5-amino-2-bromoisonicotinate". Furthermore, database searches referenced in the available literature explicitly state that no crystallographic or related computational data were found for the "this compound" fragment nih.goviucr.org.

Therefore, it is not possible to provide the requested detailed article with scientifically accurate data tables and research findings for "this compound" as the necessary source information is not present in published scientific literature. Using data from the amino-substituted analogue would be scientifically inaccurate and would not adhere to the specific subject of this request.

Computational and Theoretical Studies of Ethyl 2 Bromoisonicotinate

Density Functional Theory (DFT) Calculations

Reactivity Descriptors

Computational descriptors provide a quantitative basis for predicting the chemical reactivity and physical properties of a molecule. For Ethyl 2-bromoisonicotinate, these descriptors have been calculated and are available through public databases. nih.gov These parameters are crucial for theoretical assessments of the molecule's behavior in chemical reactions.

Key computed properties include its molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond acceptors and donors. The TPSA is an indicator of a molecule's polarity and its ability to permeate biological membranes. This compound has a TPSA of 39.2 Ų, and it possesses two hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen) and no hydrogen bond donors. nih.gov These features suggest it is more likely to accept hydrogen bonds from donor molecules in its environment.

A selection of key computational descriptors for this compound is presented below.

| Descriptor | Value |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 39.2 Ų |

| Heavy Atom Count | 12 |

Data sourced from PubChem. nih.gov

Intermolecular Interactions and Crystal Engineering

Hirshfeld Surface Analysis

This analysis generates two-dimensional "fingerprint plots" that summarize the frequency of different types of intermolecular contacts. For a molecule like this compound, one would expect to analyze contacts involving bromine, oxygen, nitrogen, carbon, and hydrogen atoms to understand their roles in the crystal structure. While detailed Hirshfeld surface analysis is a common technique for characterizing crystalline compounds, specific studies providing this analysis for this compound are not prominently available in the surveyed literature. Such an analysis would typically quantify the percentage of the Hirshfeld surface corresponding to H···H, Br···H, O···H, C···H, and N···H contacts, providing a comprehensive picture of the crystal's interaction landscape.

Energy Frameworks and Interaction Energies

To further understand the energetics of crystal packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors and visualizes them as a framework of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. This approach helps to identify the dominant forces in the crystal, such as electrostatic or dispersion energies, and to understand the anisotropy of the crystal's mechanical and thermal properties.

The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and repulsion components to provide a detailed understanding of the nature of the intermolecular forces. nsf.gov While this is a critical tool in crystal engineering, specific studies detailing the interaction energies and energy frameworks for this compound have not been found. Such a study would quantify these energy components, revealing the hierarchy of interactions that stabilize the crystal structure.

Applications in Medicinal Chemistry and Drug Discovery

Development of Pharmaceutical Compounds

The utility of ethyl 2-bromoisonicotinate in medicinal chemistry is primarily as a foundational component for creating novel compounds.

Pharmaceutical intermediates are chemical compounds that form the building blocks for active pharmaceutical ingredients (APIs). This compound functions as such an intermediate, providing a key structural motif for researchers and chemists to modify and elaborate upon during the drug discovery process. Its pyridine (B92270) ring and reactive bromine atom make it a valuable precursor for creating a diverse range of derivatives.

Through chemical modification, derivatives of this compound are synthesized and investigated for their biological activities. Research has focused on creating analogues of this compound to explore their potential as therapeutic agents, particularly in the area of antimicrobial research.

Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a significant challenge to global public health, necessitating the discovery of new antimicrobial agents. Derivatives of bromo-substituted compounds have been explored for their potential to address this threat.

Research has been conducted on derivatives of isonicotinate (B8489971) structures to test their effectiveness against bacteria that have developed resistance to common antibiotics. These pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, are responsible for difficult-to-treat infections.

MRSA is a strain of bacteria that has become resistant to several antibiotics. In a study investigating analogues of butyl 2-bromoisonicotinate, several derivatives demonstrated notable antibacterial activity against MRSA. Specifically, two derivative molecules, labeled as 5a and 5d in the study, were found to be the most effective against the MRSA strain, producing significant zones of inhibition in laboratory tests.

| Compound | Zone of Inhibition (mm) at 50 mg/mL |

|---|---|

| Molecule 3 | 18 |

| Molecule 5a | 24 |

| Molecule 5d | 21 |

ESBL-producing E. coli are bacteria that produce enzymes capable of breaking down many common penicillin and cephalosporin (B10832234) antibiotics, making infections they cause difficult to manage. A study demonstrated that a derivative of butyl 2-bromoisonicotinate, identified as Molecule (3) , was particularly effective against an ESBL-producing E. coli ST405 strain. This compound produced a large zone of inhibition, indicating potent antibacterial activity.

| Compound | Zone of Inhibition (mm) at 50 mg/mL |

|---|---|

| Molecule 3 | 29 |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of action for compounds derived from or related to the isonicotinate scaffold can be diverse. Two notable mechanisms relevant to this class of heterocyclic compounds are the bioreduction of nitro groups and the formation of halogen bonds.

Bioreduction of Nitro Group: For nitroaromatic derivatives, a primary mechanism of antimicrobial action is the reductive activation of the nitro (NO₂) group. encyclopedia.pubmdpi.com This process is catalyzed by microbial nitroreductase enzymes. The nitro group undergoes a series of reductions, accepting electrons to form highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. encyclopedia.pub These reactive intermediates can induce significant cellular damage by covalently binding to and disrupting the structure and function of essential biomacromolecules like DNA, leading to nuclear damage and ultimately, cell death. encyclopedia.pub This mechanism transforms the relatively inert parent nitro-compound into a potent cytotoxic agent specifically within the target microorganism. mdpi.com

Anti-inflammatory Properties of Derivatives

Derivatives of isonicotinic acid have demonstrated significant potential as anti-inflammatory agents. Research has focused on synthesizing novel isonicotinates and evaluating their ability to inhibit the production of pro-inflammatory mediators like reactive oxygen species (ROS).

In one study, a series of isonicotinates were synthesized and tested for their in vitro anti-inflammatory activity by measuring their inhibitory effect on ROS production from human blood cells. Several compounds exhibited exceptionally high activity, with some being significantly more potent than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govnih.gov The manipulation of the molecule's lipophilicity was found to positively influence the anti-inflammatory outcomes. nih.gov For example, compound 5 (an isonicotinate of meta-aminophenol) showed an IC₅₀ value eight times lower than that of ibuprofen, highlighting its potential as a lead compound for new anti-inflammatory drugs. nih.govtandfonline.com

| Compound | Description | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 5 | Isonicotinate of meta-aminophenol | 1.42 ± 0.1 | nih.gov |

| Compound 6 | Isonicotinate of para-aminophenol | 8.6 ± 0.5 | nih.gov |

| Compound 8a | N-acetylated isonicotinate of para-aminophenol | 19.6 ± 3.4 | nih.gov |

| Ibuprofen | Standard Drug | 11.2 ± 1.9 | nih.gov |

The anti-inflammatory action of these isonicotinoyl compounds is thought to be correlated with their ability to inhibit the Cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway. nih.gov This hypothesis is supported by molecular docking studies that show favorable binding of these derivatives within the active site of the COX-2 enzyme. nih.gov

Anticancer Effects

The isonicotinic acid framework is also a component of molecules investigated for their anticancer properties. Research into isonicotinoyl hydrazone derivatives and their metal complexes has revealed promising antiproliferative activity against various human cancer cell lines.

One study evaluated the anticancer potential of a copper(II) complex of an isonicotinoyl hydrazone derivative. The compound's cytotoxicity was assessed against the A549 human lung cancer cell line and compared with its effect on normal 3T3L1 mouse adipocyte cells. The results indicated that the compound was significantly more cytotoxic to the cancer cells than to the normal cells, demonstrating a degree of selectivity. researchgate.net The half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell viability, was determined for this derivative. researchgate.netnih.govnih.govrsc.org

| Compound | Cell Line | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Isonicotinoyl hydrazone Cu(II) complex (L1-C8) | A549 | Human Lung Carcinoma | 10.3 | researchgate.net |

| Isonicotinoyl hydrazone Cu(II) complex (L1-C8) | 3T3L1 | Normal Mouse Adipocyte | > 25 | researchgate.net |

These findings suggest that isonicotinic acid derivatives can serve as a basis for the design of new anticancer agents. The ability to coordinate with metal ions, like copper, can enhance the cytotoxic effects, potentially through mechanisms involving oxidative stress or interaction with DNA. researchgate.net

Antiviral Activities

The exploration of isonicotinic acid derivatives as antiviral agents has yielded mixed results. Several studies have synthesized and screened various derivatives, particularly N(2)-acyl isonicotinic acid hydrazides, against a range of viruses.

In a comprehensive study, a series of isonicotinic acid hydrazide derivatives were evaluated for their antiviral activity against diverse DNA and RNA viruses. The viruses tested included Herpes simplex virus-1 (HSV-1), Herpes simplex virus-2 (HSV-2), Vaccinia virus, Vesicular stomatitis virus, Coxsackie B4 virus, Respiratory syncytial virus, Parainfluenza-3 virus, Reovirus-1, Sindbis virus, and Punta Toro virus. Despite the broad screening, none of the tested compounds demonstrated any significant antiviral activity at subtoxic concentrations. nih.gov Similar findings were reported in other studies investigating related isonicotinic acid hydrazides, which also failed to show notable antiviral effects. researchgate.netresearchgate.net

While direct derivatives have shown limited success, research into nicotinic acid (an isomer of isonicotinic acid) has been more promising. For example, a multi-component mixture of glycyrrhizinic acid acylated with nicotinic acid, named Glycyvir, was shown to inhibit the replication of three different strains of SARS-CoV-2 in vitro, with IC₅₀ values ranging from 2 to 8 µM. mdpi.com This suggests that while the core isonicotinic acid hydrazide structure may lack intrinsic antiviral properties, its combination with other pharmacophores could lead to active compounds.

Molecular Docking Studies in Drug Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the interaction between a ligand and its target protein. Derivatives of this compound have been the subject of such studies to elucidate their binding modes and predict their therapeutic potential.

Binding affinity refers to the strength of the interaction between a ligand and its protein target, often quantified by the binding energy (e.g., in kcal/mol) or the equilibrium dissociation constant (Kᴅ). nih.gov A lower binding energy value indicates a higher, more favorable binding affinity.

Molecular docking studies on derivatives of the subject compound have been performed against various therapeutic targets. For instance, a study on ethyl 5-amino-2-bromoisonicotinate , a close analog, docked against the main protease of COVID-19 (PDB ID: 6LU7), revealed a moderate binding affinity with a binding energy of -5.4 kcal/mol. nih.goviucr.org In another study, various isonicotinoyl hydrazide derivatives were docked against the same protease, with some compounds showing very high docking scores, suggesting they could be potential inhibitors. nanobioletters.comresearchgate.net Furthermore, isonicotinate derivatives investigated for anti-inflammatory properties were docked against the COX-2 enzyme, showing binding energies comparable to or better than the standard drug ibuprofen. nih.gov

| Compound/Derivative | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease (6LU7) | -5.4 | nih.goviucr.org |

| Isonicotinate derivative (Compound 5) | Cyclooxygenase-2 (COX-2) | -7.75 | nih.gov |

| Isonicotinate derivative (Compound 6) | Cyclooxygenase-2 (COX-2) | -7.39 | nih.gov |

| Ibuprofen | Cyclooxygenase-2 (COX-2) | -7.61 | nih.gov |

| N(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | COVID-19 Main Protease (6LU7) | -123.23 | nanobioletters.com |

Beyond predicting binding affinity, docking studies provide detailed insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand within the protein's binding site.

COVID-19 Main Protease (Mpro, PDB ID: 6LU7): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug design. nih.govnih.govmdpi.com Docking studies with ethyl 5-amino-2-bromoisonicotinate showed that the ligand fits into the binding pocket of the protease. The analysis revealed that the compound forms a hydrogen bond between its amino group and the side chain of the glutamine at position 189 (GLN 189) of the protease. nih.gov Additionally, several hydrophobic interactions were observed with key residues including MET 49, HIS 41, and LEU 141, which further stabilize the complex. nih.gov

Cyclooxygenase-2 (COX-2): For isonicotinate derivatives with anti-inflammatory activity, docking into the active site of COX-2 has helped to explain their mechanism of action. nih.gov For the highly potent compound 5 , docking simulations showed it forming a hydrogen bond with the TYR 385 residue. It also engaged in multiple hydrophobic interactions with other key residues such as VAL 349, LEU 352, SER 353, LEU 531, and VAL 523, anchoring it firmly within the enzyme's active site. nih.gov These interactions are crucial for inhibiting the enzyme and thus blocking the inflammatory cascade. nih.gov

In Silico Validation of Binding

In the realm of modern drug discovery, in silico computational methods are indispensable for predicting and analyzing the interaction between a small molecule, such as this compound, and its potential biological targets. These computational approaches, including molecular docking and simulation, provide valuable insights into the binding affinity and mode of interaction at a molecular level, thereby guiding further experimental studies.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. This method involves the computational simulation of the binding process, culminating in a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger and more favorable binding interaction.

A notable study investigated the binding potential of a closely related derivative, ethyl 5-amino-2-bromoisonicotinate, with the main protease of SARS-CoV-2 (PDB ID: 6LU7), the virus responsible for COVID-19. nih.goviucr.org This protease is a crucial enzyme for viral replication, making it a prime target for therapeutic intervention. The molecular docking analysis revealed a moderate binding affinity of -5.4 kcal/mol for ethyl 5-amino-2-bromoisonicotinate with the active site of this viral enzyme. nih.goviucr.org This finding suggests that the isonicotinate scaffold, including derivatives like this compound, may serve as a potential starting point for the development of novel antiviral agents.

The in silico validation process typically involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Molecular Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses of the ligand are then "scored" based on how well they fit into the binding site and the intermolecular interactions they form, such as hydrogen bonds and hydrophobic interactions.

The results of these in silico studies are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. While computational methods provide a valuable predictive tool, it is important to note that these findings are theoretical and require experimental validation through in vitro and in vivo assays to confirm the biological activity.

| Compound | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease | 6LU7 | -5.4 |

Applications in Materials Science

Advanced Materials Development

There is currently a lack of specific research detailing the use of Ethyl 2-bromoisonicotinate in the development of advanced materials. While its chemical structure is suggestive of a useful synthetic intermediate, concrete examples of its application in creating materials with enhanced properties are not readily found in scientific literature.

Polymers and Coatings

The role of this compound in the field of polymers and coatings is not well-established. The synthesis of polymers often involves the use of bifunctional monomers, and while derivatives of this compound could potentially be designed for this purpose, there are no prominent examples of such polymers or coatings in current research.

Electronic and Photonic Materials

Similarly, the application of this compound in electronic and photonic materials is not a focus of current research. The development of materials for these applications often relies on compounds with specific electronic and photophysical properties. While pyridine-based structures are of interest in this field, the specific contribution of this compound has not been detailed.

Role as a Synthetic Intermediate for Novel Materials

This compound's primary role appears to be that of a synthetic intermediate. Its value lies in its potential to be chemically modified to produce more complex molecules. These resulting molecules may have applications in various fields, but the direct link and detailed studies of novel materials synthesized from this specific precursor are not widely available. The table below outlines the potential synthetic utility of its functional groups.

| Functional Group | Potential Synthetic Transformations for Materials Science |

| Bromo Group | Suzuki, Stille, Sonogashira, and other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the formation of conjugated systems or functionalized monomers. |

| Ester Group | Hydrolysis to the corresponding carboxylic acid, which can be used for amide bond formation or as a coordinating group in metal-organic frameworks. Reduction to an alcohol for further functionalization. |

| Pyridine (B92270) Ring | The nitrogen atom can act as a ligand for metal ions, potentially forming coordination polymers or metallo-supramolecular assemblies. The aromatic ring itself can be part of a larger conjugated system. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of ethyl 2-bromoisonicotinate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl ester group. The pyridine ring contains three non-equivalent protons. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at the C5 position. The proton at the C5 position would likely present as a doublet of doublets due to coupling with both the C6 and C3 protons. The proton at the C3 position is anticipated to be a singlet or a finely split doublet.

The ethyl group protons will exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the three adjacent methyl (-CH3) protons, and a triplet for the methyl protons, caused by coupling to the two adjacent methylene protons. The methylene quartet would be shifted further downfield compared to the methyl triplet due to the deshielding effect of the adjacent oxygen atom.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H6 | 8.5 - 8.7 | Doublet (d) | ~5.0 |

| Pyridine-H3 | 8.0 - 8.2 | Singlet (s) or Doublet (d) | ~1.5 |

| Pyridine-H5 | 7.7 - 7.9 | Doublet of Doublets (dd) | ~5.0, ~1.5 |

| Ester -CH2- | 4.3 - 4.5 | Quartet (q) | ~7.1 |

Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum for this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing furthest downfield. The carbon atom attached to the bromine (C2) would also exhibit a significant downfield shift. The remaining pyridine ring carbons will resonate in the aromatic region of the spectrum. The aliphatic carbons of the ethyl group will appear at the most upfield positions, with the methylene carbon being further downfield than the methyl carbon due to its proximity to the ester oxygen.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 163 - 166 |

| Pyridine C4 | 150 - 153 |

| Pyridine C6 | 148 - 151 |

| Pyridine C2-Br | 142 - 145 |

| Pyridine C3 | 128 - 131 |

| Pyridine C5 | 124 - 127 |

| Ester -OC H2- | 61 - 64 |

Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS can verify the compound's molecular formula, C8H8BrNO2. The theoretical monoisotopic mass of this compound is calculated to be 228.97384 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's identity and purity. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms within a single crystal.

A key outcome of an SCXRD experiment is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. Although experimental data for this compound is not available, analysis of a related, more complex molecule, ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate, revealed it to crystallize in the orthorhombic system with a P212121 space group. researchgate.net This information illustrates the type of crystallographic parameters that would be determined for this compound, providing fundamental insights into its solid-state packing and symmetry.

Table 3: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value (from a related compound researchgate.net) |

|---|---|

| Empirical formula | C20H15BrFNO2 |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 8.613(3) |

| b (Å) | 10.215(4) |

| c (Å) | 19.894(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1749.0(12) |

Note: The data presented in this table are for the related compound ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate and are provided for illustrative purposes only. researchgate.net These are not the crystallographic parameters for this compound.

Torsion Angle and Planarity Analysis

The three-dimensional conformation of this compound, particularly the orientation of the ethyl ester group relative to the pyridine ring, is a key determinant of its molecular packing and intermolecular interactions. X-ray crystallography studies on closely related compounds, such as ethyl 5-amino-2-bromoisonicotinate, provide significant insights into these structural features.

In the crystal structure of ethyl 5-amino-2-bromoisonicotinate, the isonicotinate (B8489971) ring system is noted to be essentially planar. iucr.org The planarity of the pyridine ring is a common feature of aromatic systems, arising from the sp² hybridization of the carbon and nitrogen atoms within the ring. nih.govlibretexts.org This planarity facilitates π–π stacking interactions in the solid state.

The orientation of the ethyl ester substituent with respect to this planar ring is described by several key torsion angles. The C—O—C—C torsion angle between the isonicotinate moiety and the ethyl group is reported to be 180.0(2)°, indicating an anti conformation. iucr.org Further analysis of the torsion angles, such as the C6—O1—C7—C8 angle of 175.2(2)° and the C1—C6—O1—C7 angle of -178.0(2)°, confirms that the ethyl group is oriented in a planar fashion relative to the isonicotinate ring. iucr.org This co-planarity is further supported by a small dihedral angle of 4.30(2)° between the mean plane of the isonicotinate moiety and the ethyl ester side chain. iucr.org

This preferred conformation is stabilized by intramolecular interactions. The near planarity of the entire molecule is a significant characteristic that influences its crystal packing and potential biological activity. iucr.org

Table 1: Selected Torsion Angles in a Derivative of this compound

| Atoms Involved | Torsion Angle (°) | Reference |

| C—O—C—C (isonicotinate-ethyl) | 180.0(2) | iucr.org |

| C6—O1—C7—C8 | 175.2(2) | iucr.org |

| C1—C6—O1—C7 | -178.0(2) | iucr.org |

Electrochemical Studies

Electrolysis of ethyl isonicotinate in aqueous sulfuric acid solutions on a lead cathode has been shown to lead to the reduction of the ester group to an alcohol, yielding 4-hydroxymethylpyridine. researchgate.net This type of electrochemical reduction is a common transformation for esters of aromatic carboxylic acids. The efficiency of this reduction can be influenced by factors such as the medium acidity, current density, and concentration. researchgate.net

In the case of this compound, the presence of the bromine atom on the pyridine ring is expected to significantly influence its electrochemical behavior. Halogenated aromatic compounds are known to undergo reductive dehalogenation. The carbon-halogen bond can be cleaved electrochemically, typically in a process involving the transfer of one or two electrons. This can lead to the formation of a radical anion intermediate, which then loses the halide ion to form an aryl radical. This radical can then be further reduced or can participate in other reactions.

Therefore, the electrochemical reduction of this compound could potentially proceed via two main pathways: the reduction of the ethyl ester group, similar to the parent ethyl isonicotinate, or the reductive cleavage of the carbon-bromine bond. The relative ease of these two reduction processes would depend on the specific experimental conditions, such as the electrode material, solvent, and supporting electrolyte. The electron-withdrawing nature of the ester group would likely make the pyridine ring more susceptible to reduction compared to unsubstituted bromopyridines.

Further cyclic voltammetry studies would be necessary to fully elucidate the electrochemical behavior of this compound, including its reduction potentials and the mechanisms of its electrochemical transformations.

Future Directions and Emerging Research Areas

Exploration of New Derivative Synthesis

The primary value of Ethyl 2-bromoisonicotinate lies in its utility as a scaffold for generating more complex molecules. The bromine atom at the 2-position is particularly amenable to substitution, primarily through metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic construction of a diverse library of substituted pyridine (B92270) compounds. Future research will continue to heavily leverage these reactions to explore novel chemical space.

Key synthetic strategies for creating new derivatives include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds by coupling this compound with various organoboron compounds (boronic acids or esters). tcichemicals.comfishersci.sethermofisher.com This method is exceptionally versatile for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl halides using palladium and copper co-catalysts, allows for the introduction of alkynyl groups onto the pyridine ring. These resulting structures are crucial intermediates for creating conjugated systems and are valuable in materials science and medicinal chemistry.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with alkenes, providing a direct route to styrenic and other vinyl-substituted pyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl amine derivatives.

The exploration of these synthetic avenues will lead to derivatives with tailored electronic, steric, and functional properties for various applications.

Table 1: Key Cross-Coupling Reactions for Derivative Synthesis

Reaction Name Coupling Partner Bond Formed Catalytic System Resulting Derivative Class Suzuki-Miyaura Coupling Organoboron Reagent (R-B(OH)₂) C(sp²)–C(sp²) or C(sp²)–C(sp³) Palladium catalyst and a base 2-Aryl/Alkyl-isonicotinates Sonogashira Coupling Terminal Alkyne (R-C≡CH) C(sp²)–C(sp) Palladium and Copper(I) catalysts 2-Alkynyl-isonicotinates Heck Coupling Alkene (R-CH=CH₂) C(sp²)–C(sp²) Palladium catalyst 2-Alkenyl-isonicotinates Buchwald-Hartwig Amination Amine (R₂NH) C(sp²)–N Palladium catalyst 2-Amino-isonicotinates

Further Investigation into Biological Mechanisms of Action

Pyridine and bipyridine scaffolds are prevalent in numerous biologically active compounds. Derivatives synthesized from this compound are promising candidates for new therapeutic agents, and a significant area of future research will be dedicated to understanding their biological mechanisms.

Emerging research points toward several potential therapeutic areas:

Kinase Inhibition: Many small-molecule kinase inhibitors, used primarily in oncology, feature heterocyclic cores. arabjchem.orged.ac.uk The dysregulation of protein kinases is a hallmark of many cancers. nih.govnih.gov Derivatives of this compound can be designed as ATP-competitive inhibitors that bind to the hinge region of a kinase's active site, blocking its phosphorylating activity and disrupting downstream signaling pathways that promote tumor growth. arabjchem.org Future work will involve synthesizing libraries of these derivatives and screening them against various kinases to identify potent and selective inhibitors. nih.govsemanticscholar.org

Enzyme Inhibition and Antioxidant Activity: Bipyridine dicarboxylic acids, which can be synthesized via the coupling of two isonicotinate (B8489971) units, have shown potential as inhibitors of enzymes like prolyl 4-hydroxylase. nih.gov Furthermore, metal complexes incorporating these ligands have demonstrated significant antioxidant properties, capable of scavenging harmful free radicals such as the DPPH radical and hydroxyl radical. rsc.org The mechanism involves the stabilization of radicals and chelation of metal ions that can catalyze oxidative reactions. rsc.orgrsc.org

Antimicrobial Agents: The development of novel antibiotics is a critical global health priority. 2,4-disubstituted pyridine derivatives have shown effectiveness against intracellular and biofilm-forming mycobacteria, including the causative agent of tuberculosis. nih.gov The mechanism is hypothesized to involve the disruption of essential cellular processes like cell division or metabolism. nih.gov Research will focus on synthesizing and testing new derivatives for broad-spectrum antibacterial and antifungal activity. mdpi.com

Integration with Advanced Catalytic Systems

The efficiency and selectivity of synthesizing derivatives from this compound are highly dependent on the catalytic systems employed. Research is continuously advancing to develop more robust, active, and versatile catalysts for cross-coupling reactions.

The general mechanism for palladium-catalyzed cross-coupling, such as the Suzuki reaction, involves a three-stage catalytic cycle: tcichemicals.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final product, regenerating the Pd(0) catalyst.

Future research in this area is focused on several key innovations:

Development of Novel Ligands: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. Research into new phosphine (B1218219), N-heterocyclic carbene (NHC), and other ligand classes aims to improve catalyst turnover numbers, expand substrate scope to include less reactive partners, and allow reactions to proceed under milder conditions.

Alternative Metal Catalysts: While palladium is the dominant catalyst, its high cost and potential toxicity are drawbacks. Consequently, there is growing interest in developing catalytic systems based on more abundant and less toxic first-row transition metals, such as nickel. nih.gov Nickel catalysts have shown promise in coupling challenging substrates and offer a more economical alternative for large-scale synthesis. tcichemicals.com

Table 2: Comparison of Catalytic Systems for Cross-Coupling

Catalyst Type Metal Center Key Advantages Emerging Research Area Homogeneous Palladium (Pd) High activity, broad substrate scope, well-understood mechanisms Development of highly active ligands for room-temperature reactions Homogeneous Nickel (Ni) Lower cost, effective for challenging substrates (e.g., aryl chlorides) Improving catalyst stability and functional group tolerance nih.gov Heterogeneous Pd or Ni on a support Easy separation, catalyst reusability, low product contamination Designing stable supports that prevent metal leaching

Expanding Applications in Novel Materials

The rigid structure and coordinating ability of the pyridine ring make derivatives of this compound excellent candidates for building blocks in materials science. After hydrolysis of the ethyl ester to a carboxylic acid, the resulting isonicotinate structure can act as an organic "linker" to connect metal ions or clusters, forming highly ordered, porous materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. rsc.orgcas.cz The pyridine nitrogen and carboxylate oxygen atoms of isonicotinate derivatives can coordinate strongly with metal ions (like zirconium, zinc, or copper), forming stable, three-dimensional networks with well-defined pores. nih.gov By choosing appropriate linkers derived from this compound, researchers can tune the pore size, shape, and chemical environment of MOFs. nih.gov This allows for the design of materials tailored for specific applications such as gas storage (e.g., for hydrogen or carbon dioxide), chemical separations, and heterogeneous catalysis. tum.de

Covalent Organic Frameworks (COFs): COFs are analogous to MOFs but are composed entirely of light elements linked by strong covalent bonds. tcichemicals.comyoutube.com Derivatives of this compound can be modified to contain other reactive groups (e.g., amines or aldehydes) that can undergo condensation reactions to form the extended, porous networks of COFs. mdpi.comnih.gov The high stability and tunable electronic properties of COFs make them promising for applications in electronics, energy storage, and sensing.

Future research will focus on using increasingly complex linkers derived from this starting material to create multi-functional frameworks with advanced properties, such as stimuli-responsiveness or enhanced catalytic activity. acs.org

Sustainable Synthesis and Green Chemistry Innovations

In line with the global push for more environmentally friendly chemical manufacturing, a major future direction is the application of green chemistry principles to the synthesis and utilization of this compound. The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Key areas for green innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This rapid, uniform heating leads to higher product yields, improved purity, and significantly lower energy consumption compared to conventional heating methods. google.com

Use of Greener Solvents: Many traditional cross-coupling reactions use volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives. Research has shown that reactions like the Suzuki coupling can be successfully performed in water or bio-based solvents, which reduces environmental impact and simplifies product isolation. fishersci.se

Catalyst Efficiency and Recycling: Improving catalyst efficiency means using smaller amounts of precious metals like palladium. The development of highly active catalysts and heterogeneous systems that allow for easy recovery and reuse are central to making these chemical processes more sustainable and cost-effective.

By integrating these green chemistry approaches, the synthesis of valuable compounds from this compound can be made more efficient, economical, and environmentally responsible.

Q & A

Q. Q1. What are the common synthetic routes for preparing ethyl 2-bromoisonicotinate, and how can reaction efficiency be optimized?

Answer: this compound is typically synthesized via Fischer esterification , where 2-bromoisonicotinic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). Key parameters include:

- Molar ratio : Excess ethanol drives esterification to completion.

- Temperature : Reflux conditions (~100–120°C) are optimal for 18–24 hours.

- Catalyst concentration : 1–5 mol% H₂SO₄ improves yields (e.g., 85–91% for analogous butyl esters) .

For reproducibility, characterize intermediates via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H and ¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, bromine-substituted aromatic protons at ~8.0–8.5 ppm) .

- IR spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 230.07 (C₈H₈BrNO₂⁺) .

- Elemental analysis : Validate %C, %H, %N, and %Br to ±0.3% theoretical values .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the antibacterial efficacy of this compound derivatives against resistant bacterial strains?

Answer: